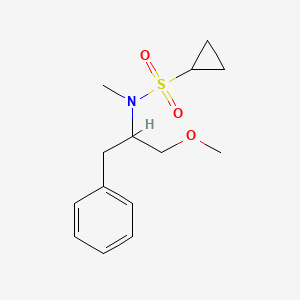
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide, also known as MMMPB, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. MMMPB belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide is not fully understood. However, it has been found to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. By inhibiting FAAH, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide increases the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
Studies have shown that 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide can reduce pain and inflammation in animal models. Additionally, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to have anxiolytic effects, meaning it can reduce anxiety in animals. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide in lab experiments is its specificity for FAAH, which allows for the study of the role of endocannabinoids in various biological processes. However, one limitation is that 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide is a synthetic compound and may not fully mimic the effects of endocannabinoids in the body.
Zukünftige Richtungen
There are several potential future directions for research involving 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide. One area of interest is in the development of new drugs for pain relief and inflammation. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide may also have potential as a treatment for neurodegenerative diseases, and further research in this area is needed. Additionally, 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide could be used as a tool for studying the role of endocannabinoids in various biological processes.
Synthesemethoden
The synthesis of 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-(2-methylprop-2-enyl) amine to form the corresponding amide. Finally, the amide is reacted with isopropyl chloroformate to yield 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to have potential as a research tool in the study of various biological processes. One area of research where 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been investigated is in the study of pain and inflammation. 4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain relief.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-11(2)10-17(5)16(18)14-8-7-13(19-6)9-15(14)20-12(3)4/h7-9,12H,1,10H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGRZGVWHZCZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C(=O)N(C)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-N-(2-methylprop-2-enyl)-2-propan-2-yloxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-Fluorophenyl)sulfonylethyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B7634014.png)
![2-[(3-Chloro-4-fluorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7634023.png)
![6-Methyl-2-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]pyridazin-3-one](/img/structure/B7634031.png)
![2-(4-hydroxyphenyl)-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7634042.png)
![5-chloro-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methylthiophene-2-sulfonamide](/img/structure/B7634057.png)
![[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B7634063.png)
![2-[[Methyl-[6-(2-methylimidazol-1-yl)pyrazin-2-yl]amino]methyl]phenol](/img/structure/B7634064.png)

![6-Chloro-3'-[2-(oxolan-2-yl)ethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7634086.png)
![2-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B7634094.png)
![5-[(3-Methyl-5-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B7634099.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-fluoro-3-methoxybenzenesulfonamide](/img/structure/B7634106.png)
![1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634112.png)
